molecular formula C6H14GeO4 B14428291 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane CAS No. 79189-64-3

2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane

Cat. No.: B14428291
CAS No.: 79189-64-3
M. Wt: 222.80 g/mol
InChI Key: DITCDPLFTQQXDA-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is a chemical compound with the molecular formula C6H12GeO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediate products. The general reaction scheme can be represented as follows:

GeCl4+2CH3OH+CH3MgBrC6H12GeO4+MgBrCl\text{GeCl}_4 + 2 \text{CH}_3\text{OH} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_{12}\text{GeO}_4 + \text{MgBrCl} GeCl4​+2CH3​OH+CH3​MgBr→C6​H12​GeO4​+MgBrCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2)

    Reduction: Lower oxidation state germanium compounds

    Substitution: Various substituted germanium compounds depending on the reagents used

Scientific Research Applications

2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: A related compound used as a water scavenger in organic synthesis.

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a similar dioxolane structure but different functional groups.

Uniqueness

2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is unique due to its germanium content, which imparts distinct chemical properties and potential applications not found in similar carbon-based compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

CAS No.

79189-64-3

Molecular Formula

C6H14GeO4

Molecular Weight

222.80 g/mol

IUPAC Name

2,2-dimethoxy-4-methyl-1,3,2-dioxagerminane

InChI

InChI=1S/C6H14GeO4/c1-6-4-5-10-7(8-2,9-3)11-6/h6H,4-5H2,1-3H3

InChI Key

DITCDPLFTQQXDA-UHFFFAOYSA-N

Canonical SMILES

CC1CCO[Ge](O1)(OC)OC

Origin of Product

United States

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